molecular formula C9H7FO2 B8609793 (6-Fluoro-benzofuran-3-yl)-methanol CAS No. 863250-73-1

(6-Fluoro-benzofuran-3-yl)-methanol

Cat. No. B8609793
M. Wt: 166.15 g/mol
InChI Key: KCAKPUSRMYQOQV-UHFFFAOYSA-N
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Patent
US08183366B2

Procedure details

1M LiAlH4-solution in THF (75.9 ml, 75.9 mmol) is diluted with 100 ml of THF and cooled to 0° C. 110 (7.9 g, 37.9 mmol) is dissolved in 100 ml of THF and added dropwise within 30 min. After completed addition the mixture is allowed to stir at rt for 2 h. Then the reaction mixture is cooled to −15° C. and 10 ml of a 1M NaOH solution is added very slowly. The mixture is filtrated over celite and evaporation under reduced pressure gave 5.3 g of a yellow oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
75.9 mL
Type
solvent
Reaction Step One
Name
Quantity
7.9 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].C([O:9][C:10]([C:12]1[C:16]2[CH:17]=[CH:18][C:19]([F:21])=[CH:20][C:15]=2[O:14][CH:13]=1)=O)C.[OH-].[Na+]>C1COCC1>[F:21][C:19]1[CH:18]=[CH:17][C:16]2[C:12]([CH2:10][OH:9])=[CH:13][O:14][C:15]=2[CH:20]=1 |f:0.1.2.3.4.5,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
75.9 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
7.9 g
Type
reactant
Smiles
C(C)OC(=O)C1=COC2=C1C=CC(=C2)F
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir at rt for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added dropwise within 30 min
Duration
30 min
ADDITION
Type
ADDITION
Details
addition the mixture
TEMPERATURE
Type
TEMPERATURE
Details
Then the reaction mixture is cooled to −15° C.
FILTRATION
Type
FILTRATION
Details
The mixture is filtrated over celite and evaporation under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=CC2=C(C(=CO2)CO)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.3 g
YIELD: CALCULATEDPERCENTYIELD 84.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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